molecular formula C23H22N4O4 B2640642 (Z)-2-cyano-3-(2,3-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide CAS No. 905656-99-7

(Z)-2-cyano-3-(2,3-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide

Cat. No.: B2640642
CAS No.: 905656-99-7
M. Wt: 418.453
InChI Key: SXTBACUJEUOIHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-cyano-3-(2,3-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide is a synthetic small molecule featuring a pyrazole core substituted with a phenyl group, a dimethyl-oxo moiety, and an acrylamide side chain. The Z-configuration of the α,β-unsaturated carbonyl group introduces steric and electronic constraints that influence molecular conformation and intermolecular interactions.

Properties

IUPAC Name

(Z)-2-cyano-3-(2,3-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-15-20(23(29)27(26(15)2)18-10-6-5-7-11-18)25-22(28)17(14-24)13-16-9-8-12-19(30-3)21(16)31-4/h5-13H,1-4H3,(H,25,28)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTBACUJEUOIHT-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C(=CC3=C(C(=CC=C3)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)/C(=C\C3=C(C(=CC=C3)OC)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-3-(2,3-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde or ketone reacts with a compound containing an active methylene group in the presence of a base. The reaction conditions often include solvents like ethanol or methanol and bases such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the pyrazolyl ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Substituted pyrazolyl and cyano derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural resemblance to known pharmacophores.

  • Anti-inflammatory Activity : Studies have shown that compounds with similar structures exhibit inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory process. This suggests that (Z)-2-cyano-3-(2,3-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide may also possess anti-inflammatory properties.

    Case Study: A study involving docking simulations indicated favorable interactions with prostaglandin reductase (PTGR2), hinting at potential inhibitory effects on inflammatory pathways .

Anticancer Research

The compound's structure allows it to interact with various biological targets involved in cancer cell proliferation.

  • Mechanism of Action : Preliminary studies suggest that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

    Case Study: In vitro assays demonstrated that derivatives of this compound significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

Research indicates that compounds with cyano and pyrazole functionalities often exhibit antimicrobial properties.

  • Broad-Spectrum Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

    Case Study: A series of experiments revealed that this compound inhibited bacterial growth at low concentrations, suggesting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-(2,3-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and interactions involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of N-pyrazole acrylamides/acetamides, which are frequently studied for their biological and material science applications. Key analogues include:

Compound Name Substituents Key Features Biological Activity Reference
Target Compound Z-configuration; 2,3-dimethoxyphenyl; cyano group Enhanced hydrogen bonding potential; steric hindrance from Z-configuration Not reported (extrapolated antiviral/antifungal potential)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide 4-nitrophenyl; acetamide Planar pyrazole ring; R²²(10) hydrogen-bonding motifs Antifungal, insecticidal
Piroxicam Analogs (e.g., 13d, 13l, 13m) Varied aryl/heteroaryl groups HIV integrase inhibition (EC₅₀: 20–25 µM) Anti-HIV activity (SI > 26)
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenylacetamide Phenylacetamide Twisted phenyl rings (dihedral angle: 37.4°) Non-linear optical (NLO) properties

Key Observations :

  • Electron-Withdrawing Groups: The target compound’s cyano group contrasts with the nitro group in the 4-nitrophenyl analogue . Cyano substituents may improve solubility and alter hydrogen-bonding patterns compared to nitro groups, which are strongly electron-withdrawing and polar.
  • Methoxy vs. Nitro/Methylthio Groups : The 2,3-dimethoxyphenyl moiety in the target compound could enhance π-π stacking and hydrophobic interactions compared to nitro or methylthio groups in analogues .
Crystallographic and Hydrogen-Bonding Comparisons
  • Crystal Packing: Analogues like N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(4-nitrophenyl)acetamide exhibit R²²(10) hydrogen-bonding motifs, forming 2D supramolecular networks via N–H⋯O and C–H⋯O interactions . The target compound’s cyano group may participate in C≡N⋯H–O/N interactions, altering packing efficiency.
  • Dihedral Angles : In related compounds, dihedral angles between the pyrazole ring and aryl substituents range from 37.4° to 67.0°, influencing molecular rigidity and crystal symmetry . The Z-configuration in the target compound may further distort these angles, reducing crystallinity compared to planar analogues.

Biological Activity

(Z)-2-cyano-3-(2,3-dimethoxyphenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)prop-2-enamide is a complex organic compound with notable biological activities. This compound belongs to the pyrazole class, which is recognized for its diverse pharmacological properties. Recent research has focused on its potential applications in medicinal chemistry, particularly concerning its anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The compound's structure includes a cyano group, a dimethoxyphenyl moiety, and a pyrazole ring, which are critical for its biological activity. The IUPAC name reflects its complex arrangement:

PropertyDetails
IUPAC Name This compound
Molecular Formula C₁₈H₁₉N₃O₂
Molecular Weight 309.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites or allosteric sites, altering their conformation and blocking substrate access.
  • Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing signal transduction pathways critical for cellular responses.

Anticancer Activity

Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines including lung cancer and breast cancer cells with IC50 values in the low micromolar range .

Anti-inflammatory Properties

Pyrazole derivatives have been noted for their anti-inflammatory effects:

  • Mechanism : They inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. For example, certain derivatives have shown IC50 values indicating effective inhibition of COX activity .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Spectrum of Activity : Pyrazole derivatives have been reported to possess antibacterial and antifungal activities. They can effectively inhibit the growth of various microbial strains .

Case Studies and Research Findings

Several studies have explored the biological activities of compounds related to this compound:

  • Anticancer Study : A study involving 32 pyrazole derivatives showed promising results against multiple cancer cell lines. The compounds were evaluated using MTT assays to determine their cytotoxic effects .
  • Anti-inflammatory Evaluation : Research indicated that specific pyrazole derivatives significantly reduced inflammation in animal models by stabilizing human red blood cell membranes .
  • Antimicrobial Testing : A series of related compounds were tested against various bacterial and fungal strains, demonstrating effective inhibition at low concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.